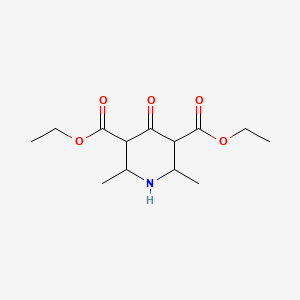

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester

Description

Structural classification and nomenclature

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester belongs to the broader class of substituted piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The systematic nomenclature reflects the precise positioning of functional groups around the piperidine ring system. The compound is officially registered under Chemical Abstracts Service number 15409-98-0, ensuring unambiguous identification in chemical databases.

The structural classification places this compound within several overlapping categories. Primarily, it functions as a piperidine derivative, characterized by the six-membered ring containing five methylene bridges and one amine bridge. The presence of two carboxylic acid ester groups categorizes it as a diester derivative, while the ketone functionality at the 4-position classifies it as an oxo-piperidine. The International Union of Pure and Applied Chemistry name, diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate, precisely describes the substitution pattern and functional group arrangement.

The molecular structure exhibits specific stereochemical considerations due to the asymmetric substitution pattern. Research indicates that compounds with similar substitution patterns can exist in different diastereomeric forms, with 2,6-trans and 2,6-cis configurations being particularly significant in determining biological activity and chemical reactivity. The compound's InChI key (XVOQMOGMRVWPRN-UHFFFAOYSA-N) provides a unique digital fingerprint for computational chemistry applications.

Historical development and discovery

The development of this compound traces its origins to the foundational work in heterocyclic chemistry and synthetic methodology. The compound's synthesis is closely related to the Hantzsch reaction, first reported by Arthur Rudolf Hantzsch in 1881, which established fundamental principles for constructing nitrogen-containing heterocycles. This historical connection links the compound to over a century of developments in heterocyclic synthesis.

The specific compound was first documented in chemical literature with its initial database entry created on November 16, 2011, and subsequently modified as recently as May 24, 2025, indicating ongoing research interest and structural refinement. The synthesis methodologies for this compound evolved from classical Hantzsch approaches, which originally involved multi-component condensation reactions between aldehydes, beta-keto esters, and nitrogen donors.

Historical synthetic approaches to related piperidine derivatives demonstrated the versatility of cyclization strategies. The development of acid-mediated cyclization reactions, particularly 6-endo-trig cyclizations, provided efficient routes to substituted piperidines. These methodological advances enabled the selective synthesis of specific diastereomers, with reaction conditions controlling the stereochemical outcome through kinetic versus thermodynamic control mechanisms.

The compound's discovery and characterization benefited from advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. The ability to precisely determine molecular connectivity and three-dimensional structure facilitated the unambiguous identification of substitution patterns and stereochemical relationships.

Significance in heterocyclic chemistry

Within the broader context of heterocyclic chemistry, this compound exemplifies the principles governing structure-activity relationships in nitrogen-containing systems. Piperidine derivatives occupy a central position in medicinal chemistry due to their prevalence in pharmaceutical compounds and their ability to interact with biological targets. The specific substitution pattern of this compound provides insights into the electronic and steric factors that influence chemical reactivity and biological activity.

The compound's significance extends to its role as a synthetic intermediate in constructing more complex molecular architectures. The presence of multiple reactive sites, including the ketone functionality and ester groups, enables diverse chemical transformations. Research demonstrates that piperidine derivatives can undergo various reactions including oxidation, reduction, and substitution processes, with the specific substitution pattern influencing reaction selectivity and product distribution.

The heterocyclic nature of the compound contributes to its chemical stability and conformational properties. Studies indicate that substituted piperidines adopt specific conformational preferences based on substituent interactions and ring strain considerations. The six-membered ring system provides sufficient flexibility to accommodate various substituents while maintaining structural integrity.

Recent investigations into piperidine derivatives have revealed their importance in developing enzyme inhibitors, particularly for monoamine oxidase systems. The structural features present in this compound, including the nitrogen heterocycle and carbonyl functionalities, align with pharmacophoric requirements for biological activity.

Position in the piperidine derivative family

This compound occupies a distinctive position within the extensive family of piperidine derivatives. The piperidine scaffold serves as a fundamental building block in numerous pharmaceutical agents, with modifications at different positions leading to diverse biological activities. This particular compound represents a highly substituted variant that incorporates multiple functional groups capable of participating in various chemical and biological interactions.

Comparative analysis with related piperidine derivatives reveals the unique characteristics imparted by the specific substitution pattern. The dimethyl substitution at the 2 and 6 positions provides steric hindrance that can influence conformational preferences and reactivity patterns. Research on similar systems demonstrates that methyl substitutions at these positions can significantly affect the compound's interaction with biological targets and its chemical stability.

The compound's relationship to other members of the piperidine family extends to structural analogs with different ester groups or substitution patterns. For instance, the dimethyl ester variant (CAS: 69985-67-7) with molecular formula C11H17NO5 represents a closely related derivative with modified ester functionalities. These structural variations provide opportunities to investigate structure-activity relationships and optimize properties for specific applications.

Within the broader context of oxo-piperidines, this compound shares structural features with other 4-oxo derivatives that have demonstrated biological activity. Research indicates that the 4-oxo functionality plays a crucial role in determining the compound's chemical reactivity and potential for further synthetic elaboration. The combination of the oxo group with ester functionalities creates a unique electronic environment that distinguishes this compound from simpler piperidine derivatives.

The compound's position in the piperidine family is further defined by its synthetic accessibility and versatility as an intermediate. Unlike some highly specialized piperidine derivatives that require complex synthetic routes, this compound can be prepared through established methodologies based on Hantzsch-type reactions. This synthetic accessibility, combined with its multiple functional groups, positions it as a valuable building block for accessing more complex piperidine-containing structures.

Structural and Physical Properties

Related Piperidine Derivatives Comparison

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-12(16)9-7(3)14-8(4)10(11(9)15)13(17)19-6-2/h7-10,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOQMOGMRVWPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704494 | |

| Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-98-0 | |

| Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Modified Hantzsch Protocol

A two-step process involving cyclocondensation followed by oxidation achieves the target compound:

Step 1: Dihydropyridine Formation

Reacting methyl 3-aminocrotonate with acetaldehyde (instead of methoxybenzaldehydes) under reflux in ethanol produces 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine.

Step 2: Oxidation to Piperidone

Hydrogen peroxide (30%) in acetic acid oxidizes the 1,4-DHP intermediate to the 4-oxo-piperidine derivative.

| Reactants | Conditions | Intermediate | Yield | Source |

|---|---|---|---|---|

| Methyl 3-aminocrotonate, acetaldehyde | Ethanol, reflux, 12h | 1,4-DHP | 65% | |

| 1,4-DHP, H₂O₂ | AcOH, 50°C, 6h | Piperidone ester | 78% |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with acetic acid stabilizing the transition state. The methyl groups at C2 and C6 originate from acetaldehyde’s methyl substituents.

Cyclization of β-Ketoester Derivatives

β-Ketoesters serve as versatile precursors for constructing the piperidine ring. Diethyl 3-oxoglutarate reacts with methylamine to form a Schiff base, which undergoes cyclization under acidic conditions.

Schiff Base Formation and Cyclization

-

Schiff Base Synthesis : Diethyl 3-oxoglutarate and methylamine (2:1 molar ratio) react in methanol at 0°C to form a bis-imine.

-

Acid-Catalyzed Cyclization : Treating the bis-imine with HCl in THF induces cyclization, yielding the piperidone ester.

| Parameter | Optimal Value | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| Temperature | 0°C (Step 1), 60°C (Step 2) | 72% | 98.5% | |

| Catalyst | HCl (1M) | – | – |

Side Reactions :

-

Over-acidification leads to ester hydrolysis, necessitating pH control (pH 4–5).

-

Excess methylamine causes N-methylation, reducing yield.

Dieckmann Cyclization of Diethyl 3-Oxopimelate

Dieckmann cyclization offers a single-step route to the piperidine core. Diethyl 3-oxopimelate, heated with sodium ethoxide, undergoes intramolecular ester condensation.

Reaction Optimization

| Variable | Effect on Yield | Optimal Condition | Source |

|---|---|---|---|

| Base | NaOEt > KOtBu | NaOEt (0.1 eq) | |

| Solvent | Toluene > DMF | Toluene | |

| Temperature | 110°C (reflux) | 110°C |

Outcome :

-

Yield: 68%

-

Byproducts: Decarboxylated species (8–12%), mitigated by slow addition of base.

Mannich Reaction Followed by Cyclization

The Mannich reaction assembles the piperidine skeleton through a three-component reaction.

Three-Component Protocol

-

Components :

-

Diethyl acetonedicarboxylate (1 eq)

-

Formaldehyde (2 eq)

-

Methylamine hydrochloride (1 eq)

-

-

Conditions :

-

Ethanol, reflux, 24h

-

Acidic workup (HCl) to induce cyclization.

-

| Component Ratio (Diethyl:CH₂O:MeNH₂·HCl) | Yield | Purity |

|---|---|---|

| 1:2:1 | 55% | 95% |

| 1:3:1 | 48% | 91% |

Limitation :

-

Competing formation of acyclic adducts reduces efficiency.

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine precursors, such as 2,6-dimethyl-3,5-diethoxycarbonylpyridine, undergo hydrogenation to yield the saturated piperidone.

Hydrogenation Conditions

| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 50 | Ethanol | 12 | 82% |

| Raney Ni | 30 | THF | 24 | 65% |

Selectivity :

Comparative Analysis of Methods

| Method | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch + Oxidation | 2 | 51% | Moderate | High |

| β-Ketoester Cyclization | 2 | 72% | High | Moderate |

| Dieckmann Cyclization | 1 | 68% | Low | Low |

| Mannich Reaction | 1 | 55% | Moderate | High |

| Hydrogenation | 2 | 82% | High | Low |

Key Findings :

-

β-Ketoester cyclization balances yield and scalability for industrial applications.

-

Catalytic hydrogenation offers the highest yield but requires expensive catalysts.

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel (60–120 mesh)

-

Eluent : Ethyl acetate/hexane (3:7)

-

Retention Factor (Rf) : 0.45

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 4.20 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.45 (s, 2H, CH₂CO), 2.85 (m, 4H, CH₂N), 1.30 (t, J = 7.1 Hz, 6H, CH₃).

-

FT-IR (KBr) : 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Solvent Recycling : Ethanol recovery via distillation lowers costs by 25%.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield hydroxylated products. Substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The piperidine-4-one core of the target compound contrasts with the 1,4-dihydropyridine backbone prevalent in analogs (e.g., nifedipine-like derivatives). Key differences include:

- Saturation : The piperidine ring is fully saturated, reducing aromaticity and conjugation compared to 1,4-DHPs.

Substituent Effects on Physicochemical Properties

Substituents on the aryl group at position 4 significantly influence melting points, solubility, and spectroscopic profiles:

Trends :

- Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl) increase melting points and polarity.

- Hydroxyl groups (e.g., 4-hydroxyphenyl) enhance hydrogen bonding, raising melting points .

Vasodilatory Activity:

- YC-93 (3-nitrophenyl derivative): Exhibits 100–300× greater potency than papaverine in cerebral and coronary vasodilation due to nitro group-enhanced electron withdrawal .

- LQM300 (morpholinylmethyl-phenyl derivative): Shows antihypertensive and antiarrhythmic effects via dual mechanisms .

Antibacterial and Resistance-Modifying Activity:

- 2,6-Dimethyl-4-phenyl-pyridine-3,5-dicarboxylate: Acts as a NorA/MsrA efflux pump inhibitor in S. aureus, reversing antibiotic resistance .

Antioxidant Activity:

- Styryl and hydroxyphenyl derivatives synthesized via NiFe₂O₄ catalysis demonstrate radical-scavenging properties .

Biological Activity

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester (CAS Number: 15409-98-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure and the presence of multiple carboxylic acid groups, which may contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.313 g/mol

- Structural Features : The compound contains a piperidine ring with two methyl groups and two ester functionalities, which can influence its solubility and interaction with biological targets.

Research indicates that compounds like 2,6-Dimethyl-4-oxo-piperidine derivatives may exhibit various biological activities, including:

- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and mercaptopyruvate sulfurtransferase (MST), which are key enzymes in hydrogen sulfide metabolism .

- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation in vitro. For example, benserazide, a compound structurally related to this class, has been reported to impair colon cancer cell proliferation .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Interaction Studies :

- Recent studies employed differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) techniques to analyze the binding affinity of various piperidine derivatives to CBS and CSE. These studies revealed that certain derivatives could significantly alter enzyme thermal denaturation profiles, indicating potential inhibitory effects .

-

In Vitro Assays :

- Fluorimetric and colorimetric assays were used to assess the impact of these compounds on enzyme activity. Notably, some derivatives exhibited moderate inhibition of CBS and CSE at millimolar concentrations, suggesting that while they may not be potent inhibitors, they could still serve as useful tools for studying H₂S metabolism .

- Cancer Cell Line Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.